L(+)-tartaric acid; L-(+)-tartaric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

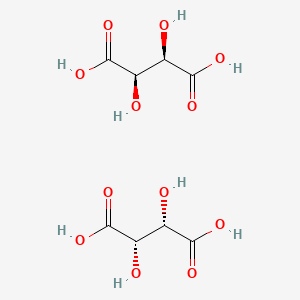

2D Structure

Properties

Molecular Formula |

C8H12O12 |

|---|---|

Molecular Weight |

300.17 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,3S)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/2C4H6O6/c2*5-1(3(7)8)2(6)4(9)10/h2*1-2,5-6H,(H,7,8)(H,9,10)/t2*1-,2-/m10/s1 |

InChI Key |

SXFBQAMLJMDXOD-AWYRBWEBSA-N |

Isomeric SMILES |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for L + Tartaric Acid and Its Derivatives

Biosynthetic Pathways and Biocatalytic Production

Nature has evolved sophisticated pathways for the synthesis of L-(+)-tartaric acid. These biological routes, particularly those found in higher plants and microorganisms, offer highly selective and environmentally benign alternatives to traditional chemical synthesis.

Enantioselective Production via cis-Epoxysuccinate Hydrolase (CESH)

A highly efficient and enantioselective method for producing tartaric acid isomers involves the use of microbial enzymes known as cis-epoxysuccinate hydrolases (CESHs). mdpi.comdocumentsdelivered.com These enzymes are unique epoxide hydrolases that catalyze the asymmetric hydrolysis of cis-epoxysuccinate to yield either L-(+)- or D-(-)-tartaric acid with very high enantiomeric purity (nearly 100% enantiomeric excess). mdpi.comnih.gov The use of bacteria with CESH activity for the synthesis of L-(+)-tartaric acid represents one of the earliest industrial applications of an epoxide hydrolase and was successfully commercialized in the late 1990s. mdpi.com

Catalytic Mechanisms of CESHs

The catalytic mechanisms of CESHs have been a subject of detailed structural and mechanistic studies. nih.gov These enzymes operate without the need for cofactors, prosthetic groups, or metal ions, which is typical for many epoxide hydrolases. mdpi.com

For CESHs that produce L-(+)-tartaric acid (CESH[L]), structural analyses have revealed a catalytic triad (B1167595) composed of aspartate, histidine, and glutamate (B1630785) residues (e.g., D18, H190, and E212 in Rhodococcus opacus CESH). nih.gov The mechanism involves an arginine residue that provides a proton to the epoxide's oxirane oxygen, facilitating the ring-opening reaction. nih.gov

In contrast, the mechanism for CESHs that produce D-(-)-tartaric acid (CESH[D]) is different. For instance, the CESH from Bordetella sp. BK-52 is a zinc-dependent enzyme. rsc.orgnih.gov Its mechanism is believed to be a one-step process involving a zinc ion and specific catalytic residues (including H47, H49, R51, T82, Y138, N140, W164, and D251) that participate in substrate binding and catalysis. nih.gov This contrasts with the classic two-step mechanism of many other epoxide hydrolases. nih.gov

| Feature | CESH producing L-(+)-Tartaric Acid (CESH[L]) | CESH producing D-(-)-Tartaric Acid (CESH[D]) |

| Key Residues | Catalytic Triad (Asp-His-Glu). nih.gov | Zinc-binding ligands (e.g., H47, H49) and other catalytic residues. nih.gov |

| Cofactor Requirement | Generally cofactor-independent. mdpi.com | Zn²+ dependent. rsc.orgnih.gov |

| Proposed Mechanism | Ring-opening facilitated by a proton-donating arginine residue. nih.gov | One-step mechanism involving a zinc atom. nih.gov |

Microbial Systems for L-(+)-Tartaric Acid Production

Several bacterial species have been identified and utilized for their ability to produce L-(+)-tartaric acid via CESH activity. mdpi.com The discovery of these microorganisms began in the 1970s, leading to numerous patents and the eventual industrial-scale production. mdpi.com

The enzyme from Nocardia tartaricans, which produces L-(+)-tartaric acid, has been purified and characterized. researchgate.net It is a monomeric protein with a molecular weight of approximately 28 kDa. researchgate.net Other microbial sources for CESH[L]s include Rhodococcus opacus and Klebsiella sp. BK-58. mdpi.com The use of whole-cell catalysts is common, and research has focused on optimizing production through methods like cell immobilization. mdpi.comdocumentsdelivered.com For example, immobilized recombinant ESH has been shown to maintain high activity over multiple batches, achieving high productivity. nih.govdocumentsdelivered.com

| Microorganism | CESH Type | Product |

| Nocardia tartaricans | CESH[L] | L-(+)-Tartaric Acid. mdpi.comresearchgate.net |

| Rhodococcus opacus | CESH[L] | L-(+)-Tartaric Acid. mdpi.com |

| Klebsiella sp. BK-58 | CESH[L] | L-(+)-Tartaric Acid. mdpi.com |

| Alcaligenes sp. MCI3611 | CESH[D] | D-(-)-Tartaric Acid. mdpi.com |

| Bordetella sp. BK-52 | CESH[D] | D-(-)-Tartaric Acid. mdpi.comnih.gov |

Chemical Synthesis Strategies

While biocatalytic methods are prominent, chemical synthesis remains crucial, especially for creating derivatives of L-(+)-tartaric acid that are widely used as chiral resolving agents.

Esterification Reactions for Derivatization (e.g., Di-p-Toluoyl-L-Tartaric Acid, Di-Benzoyl-L-Tartaric Acid)

Derivatives such as (-)-O,O′-Di-p-toluoyl-L-tartaric acid and (-)-Dibenzoyl-L-tartaric acid are important reagents in asymmetric synthesis. chemicalbook.comzephyrsynthesis.com These are typically synthesized from L-(+)-tartaric acid through esterification of its two hydroxyl groups.

A common synthetic route involves reacting L-(+)-tartaric acid with an acid chloride, such as benzoyl chloride or p-toluoyl chloride. guidechem.compw.edu.pl This reaction is often carried out using a catalyst, like copper sulfate, in an organic solvent such as toluene. guidechem.comchemicalbook.comgoogle.com The process typically first yields a diacyl tartaric anhydride (B1165640) intermediate. guidechem.compw.edu.pl This anhydride is then hydrolyzed with water to produce the final diacyl tartaric acid product. guidechem.comchemicalbook.comprepchem.com This two-step approach, which avoids more hazardous reagents like thionyl chloride, is considered a simpler and safer method with high yields, often exceeding 95%. guidechem.comgoogle.com

| Derivative | Reactants | Catalyst/Solvent | Key Intermediate |

| Di-benzoyl-L-tartaric acid | L-(+)-tartaric acid, Benzoyl chloride. guidechem.comgoogle.com | Copper sulfate, Toluene. guidechem.comgoogle.com | Dibenzoyl-L-tartaric anhydride. guidechem.com |

| Di-p-toluoyl-L-tartaric acid | L-(+)-tartaric acid, p-Toluoyl chloride. pw.edu.pl | Toluene or Xylene (solvent). pw.edu.plprepchem.com | Di-p-toluoyl-L-tartaric anhydride. prepchem.com |

Reductive Dimerization of α-Ketoesters for 2,3-Dialkylated Tartaric Acid Esters

The synthesis of 2,3-dialkylated tartaric acids and their derivatives presents a significant challenge in organic chemistry due to the steric hindrance involved in creating two adjacent quaternary carbon centers. nih.govacs.org However, the reductive dimerization of α-ketoesters has emerged as a straightforward and effective methodology to access these sterically congested molecules. nih.govresearchgate.net Developing convenient and versatile methods for producing 2,3-disubstituted tartaric acids is in high demand, as it would broaden the diversity of ligand frameworks and contribute to a deeper understanding of stereoselective transformations. nih.govacs.org

A noteworthy advancement in this area is a mild, transition-metal-free protocol that utilizes visible light photoredox catalysis. nih.govacs.org This method employs an organic dye, such as Na₂-Eosin Y (Na₂-EY), as the photocatalyst in combination with a Hantzsch-type 1,4-dihydropyridine, which serves as the hydrogen donor. nih.govacs.org

The proposed mechanism for this transformation begins with the irradiation of the organic dye photocatalyst with visible light, generating an excited state. acs.org This excited photocatalyst then receives a single electron from the Hantzsch ester, resulting in a radical anion and a radical cation. acs.org Subsequently, the α-ketoester undergoes a concurrent electron transfer from the radical anion and a proton transfer from the Hantzsch ester species. nih.govacs.org This process forms a neutral ketyl radical, which then rapidly dimerizes to yield the desired 2,3-disubstituted tartaric acid ester. nih.govacs.org

This photoredox-catalyzed reductive coupling has demonstrated a broad substrate scope and tolerance for a wide array of functional groups. nih.govresearchgate.net The reaction conditions are compatible with moieties such as cyclopropane, alkene, alkyne, 4-methoxybenzyl ether, acetal, silyl (B83357) ether, carbamate, cyclic ether, cyclic thioether, bromoalkane, and N-alkoxyphthalimide. nih.govacs.orgresearchgate.net This versatility makes the method highly valuable for synthesizing complex and functionally diverse tartaric acid derivatives. Furthermore, by combining this photocatalytic reductive coupling with subsequent optical resolution, it is possible to obtain optically pure 2,3-dialkylated tartaric acid diastereomers. nih.govacs.org

Research Findings: Substrate Scope in Photoredox-Catalyzed Reductive Dimerization

The table below illustrates the versatility of the visible light photoredox-catalyzed reductive dimerization of various α-ketoesters. The data highlights the method's compatibility with a diverse range of functional groups.

| Entry | α-Ketoester Substrate | Resulting 2,3-Dialkylated Tartaric Acid Ester | Tolerated Functional Group |

| 1 | Ethyl 2-oxo-2-phenylacetate | Diethyl 2,3-dihydroxy-2,3-diphenylsuccinate | Phenyl |

| 2 | Methyl 2-cyclopropyl-2-oxoacetate | Dimethyl 2,3-dicyclopropyl-2,3-dihydroxysuccinate | Cyclopropane |

| 3 | Ethyl 2-oxo-4-pentenoate | Diethyl 2,3-dihydroxy-2,3-di(prop-2-en-1-yl)succinate | Alkene |

| 4 | Methyl 2-oxo-4-phenyl-3-butynoate | Dimethyl 2,3-dihydroxy-2,3-di(phenylethynyl)succinate | Alkyne |

| 5 | Ethyl 2-(4-(methoxy)phenyl)-2-oxoacetate | Diethyl 2,3-dihydroxy-2,3-bis(4-methoxyphenyl)succinate | 4-Methoxybenzyl ether |

| 6 | Methyl 2-oxo-2-(thiophen-2-yl)acetate | Dimethyl 2,3-dihydroxy-2,3-di(thiophen-2-yl)succinate | Cyclic thioether |

| 7 | Ethyl 5-bromo-2-oxopentanoate | Diethyl 2,3-bis(3-bromopropyl)-2,3-dihydroxysuccinate | Bromoalkane |

L + Tartaric Acid As a Chiral Synthon in Asymmetric Synthesis

Chiral Resolving Agent in Racemic Mixture Separation

One of the most established applications of L-(+)-tartaric acid is in the resolution of racemates, which are 1:1 mixtures of enantiomers. pressbooks.pub Enantiomers possess identical physical properties, making their separation a significant challenge. By reacting a racemic mixture with a single enantiomer of a chiral resolving agent like L-(+)-tartaric acid, a pair of diastereomers is formed. wikipedia.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by conventional techniques. wikipedia.orglibretexts.org

Diastereomeric Salt Formation and Selective Crystallization

The primary method for resolving racemic compounds using L-(+)-tartaric acid involves the formation of diastereomeric salts. wikipedia.orglibretexts.org When a racemic base reacts with L-(+)-tartaric acid, two diastereomeric salts are produced. Due to their distinct three-dimensional structures, these salts often have different solubilities in a given solvent. libretexts.org This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. wikipedia.orglibretexts.org Subsequent treatment of the isolated salt with a base or acid regenerates the chiral resolving agent and yields the desired pure enantiomer. youtube.com This process can be tedious and may require multiple recrystallizations to achieve high enantiomeric purity. libretexts.org

Resolution of Chiral Amines (e.g., (R,R)-1,2-diaminocyclohexane)

L-(+)-Tartaric acid is widely employed for the resolution of racemic amines through the formation of diastereomeric ammonium (B1175870) salts. libretexts.orgwisc.edu A notable example is the resolution of racemic trans-1,2-diaminocyclohexane. Reacting the racemic mixture with L-(+)-tartaric acid leads to the formation of two diastereomeric tartrate salts: (R,R)-1,2-diaminocyclohexane L-tartrate and (S,S)-1,2-diaminocyclohexane L-tartrate. wisc.eduresearchgate.net

The (R,R)-1,2-diaminocyclohexane L-tartrate salt exhibits lower aqueous solubility compared to its (S,S) counterpart. wisc.edu This allows for its selective crystallization and isolation in high enantiomeric purity. wisc.edu The successful separation relies on the differential interactions and packing within the crystal lattice of the two diastereomers. chegg.com The resolved (R,R)-1,2-diaminocyclohexane is a valuable chiral building block in the synthesis of ligands for asymmetric catalysis. researchgate.net

| Racemic Amine | Resolving Agent | Selectively Crystallized Diastereomer | Key Factor for Separation |

| trans-1,2-diaminocyclohexane | L-(+)-Tartaric acid | (R,R)-1,2-diaminocyclohexane L-tartrate | Lower aqueous solubility of the (R,R)-diastereomer wisc.edu |

Resolution of Racemic Acids (e.g., Ibuprofen)

While L-(+)-tartaric acid is itself an acid, its derivatives are commonly used to resolve racemic acids. The principle remains the same: formation of diastereomeric salts with differing solubilities. advanceseng.com For instance, derivatives of L-(+)-tartaric acid, such as O,O'-di-p-toluoyl-L-tartaric acid (L-DTTA), have been successfully used in the resolution of racemic ibuprofen (B1674241). researchgate.net

In this process, the racemic ibuprofen is reacted with L-DTTA to form a pair of diastereomeric salts. It has been observed that the (R)-ibuprofen enantiomer forms a more stable and less soluble salt with L-DTTA, allowing for its preferential crystallization. researchgate.net Conversely, the (S)-ibuprofen enantiomer can be resolved using the D-isomer of the tartaric acid derivative. researchgate.net This method provides an efficient route to obtaining enantiomerically pure ibuprofen, where the (S)-enantiomer is known to be the active form.

| Racemic Acid | Resolving Agent Derivative | Selectively Crystallized Diastereomer | Reference |

| Ibuprofen | O,O'-di-p-toluoyl-L-tartaric acid (L-DTTA) | (R)-Ibuprofen-L-DTTA salt | researchgate.net |

| Ibuprofen | O,O'-di-p-toluoyl-D-tartaric acid (D-DTTA) | (S)-Ibuprofen-D-DTTA salt | researchgate.net |

Resolution of Pharmaceutical Intermediates (e.g., Sitagliptin, Ketamine, Ofloxacin (B1677185), Amlodipine)

The resolution of racemic pharmaceutical intermediates is a critical step in the synthesis of single-enantiomer drugs. L-(+)-tartaric acid and its derivatives are instrumental in this regard for a variety of compounds.

Sitagliptin: Derivatives of L-(+)-tartaric acid, such as (-)-di-p-toluoyl-L-tartaric acid, have been used to resolve racemic intermediates in the synthesis of sitagliptin, a drug for type 2 diabetes. nih.gov The resolution process allows for the isolation of the desired R-enantiomer with high enantiomeric excess. nih.gov Another approach has utilized dibenzoyl-L-tartaric acid as the resolving agent. google.com

Ofloxacin: L-(+)-tartaric acid and its derivatives can be used as chiral selectors for the separation of ofloxacin enantiomers, a fluoroquinolone antibiotic. researchgate.netijcce.ac.ir Studies have shown that derivatives like O,O′-dibenzoyl-(2R,3R)-tartaric acid (L-DBTA) can selectively co-crystallize with the S-enantiomer of ofloxacin. bohrium.comacs.org This allows for the enrichment and isolation of the more active S-ofloxacin.

Amlodipine: L-(+)-tartaric acid has been employed in the resolution of racemic amlodipine, a calcium channel blocker. researchgate.netacs.org Interestingly, the choice of solvent plays a crucial role in determining which enantiomer's salt preferentially crystallizes. While using DMSO as the solvent leads to the crystallization of the R-amlodipine-L-tartrate salt, switching to DMF allows for the preferential crystallization of the S-amlodipine-L-tartrate salt. acs.orgacs.org This highlights the tunability of the resolution process. Derivatives like O,O'-dibenzoyl-L-tartaric acid have also been used effectively. google.com

| Pharmaceutical Intermediate | Resolving Agent | Isolated Enantiomer | Key Findings |

| Sitagliptin intermediate | (-)-di-p-toluoyl-L-tartaric acid | R-sitagliptin | Achieved 96% enantiomeric excess. nih.gov |

| Ketamine | L-(+)-Tartaric acid | (S)-Ketamine | (S)-ketamine tartrate obtained with 99.5% enantiomeric excess without recrystallization. acs.orgnih.gov |

| Ofloxacin | O,O′-dibenzoyl-(2R,3R)-tartaric acid (L-DBTA) | S-Ofloxacin | Selective co-crystallization with the S-enantiomer. bohrium.comacs.org |

| Amlodipine | L-(+)-Tartaric acid | S-Amlodipine | Solvent choice (DMF) reverses the selectivity of crystallization. acs.orgacs.org |

Chiral Auxiliary in Stereocontrolled Reactions

Beyond its role as a resolving agent, L-(+)-tartaric acid and its derivatives can function as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

Induction of Chirality in Organic Transformations

Esters of L-(+)-tartaric acid have been utilized as chiral auxiliaries in a variety of stereocontrolled reactions. These auxiliaries create a chiral environment around the reactive center, favoring the approach of reagents from one direction over the other, thus leading to the preferential formation of one enantiomer or diastereomer.

For example, tartaric acid ester-based chiral auxiliaries have been successfully applied in asymmetric 1,3-dipolar cycloaddition reactions of azomethine imines, hetero Diels-Alder reactions of nitroso compounds, and Diels-Alder reactions of o-quinodimethanes. nih.gov Furthermore, they have been instrumental in the highly stereocontrolled nucleophilic addition of alkynylzinc reagents to nitrones. nih.gov Free radicals generated from derivatives of L-(+)-tartaric acid have also been shown to add to certain substrates with high stereoselectivity, providing access to valuable chiral building blocks. nih.gov The effectiveness of these auxiliaries stems from their ability to form well-defined, rigid transition states that effectively bias the stereochemical course of the reaction.

Use with Multiple Stereocenters for Enhanced Stereocontrol

L-(+)-Tartaric acid serves as an invaluable tool for synthetic chemists when dealing with molecules possessing multiple stereocenters. nih.gov Its inherent C2 symmetry and well-defined stereochemistry at two contiguous carbon atoms provide a reliable framework for establishing stereocontrol. nih.gov By incorporating a synthon derived from tartaric acid into a synthetic route, chemists can explicitly and unambiguously control the configuration of two stereocenters in the target molecule. nih.gov This strategy is particularly powerful in the synthesis of complex molecules where the relative and absolute stereochemistry of multiple centers is crucial for biological activity. gcwk.ac.in The rigid stereochemical information embedded in the tartaric acid backbone is transferred to the product, guiding the formation of subsequent stereocenters and minimizing the formation of undesired diastereomers. This approach has been instrumental in the structural elucidation and assignment of absolute stereochemistry for complex natural products. nih.gov

Chiral Building Block for Complex Molecule Construction

As a readily available and inexpensive chiral molecule, L-(+)-tartaric acid is a cornerstone of the "chiral pool," providing a foundational starting material for the construction of complex, enantiomerically pure molecules. nih.govwikipedia.org Its derivatives are versatile chiral building blocks used extensively in the total synthesis of natural products and the preparation of valuable organic intermediates. nih.govacs.org The two stereogenic centers and the carboxylic acid functionalities of tartaric acid can be strategically manipulated to create a wide array of synthons, including aldehydes, diols, and epoxides, which are then incorporated into larger molecular frameworks. nih.gov This allows for the direct installation of specific stereochemistry, a critical step in synthesizing biologically active compounds and materials with desired chiral properties. nih.govacs.org

Total Synthesis of Biologically Active Natural Products (e.g., Muricatacin, Koninginin D, Panaxytriol)

The utility of L-(+)-tartaric acid as a chiral building block is prominently demonstrated in the total synthesis of numerous biologically active natural products.

Muricatacin: The synthesis of (+)-muricatacin, a naturally occurring γ-lactone with cytotoxic properties against various tumor cell lines, has been accomplished using diethyl-L-tartrate as the chiral starting material. researchgate.netrsc.org In one synthetic route, the tartrate ester is converted into a protected L-threitol derivative. researchgate.netrsc.org Key subsequent steps include appending an eleven-carbon side chain and transforming the protected diol moiety into an epoxide. nih.gov The synthesis culminates in the nucleophilic opening of this epoxide with an alkynyl anion, followed by lactonization and deprotection to yield the target molecule, (+)-muricatacin. nih.gov

Panaxytriol (B31408): In the synthesis of Panaxytriol, a cytotoxic polyacetylene, L-(+)-tartaric acid was used as a chiral template to prepare one of the necessary diastereomers. nih.gov Specifically, it served as the starting material for the enantioselective preparation of a bromoacetylene fragment corresponding to the (3R,9S,10S) diastereomer. nih.gov The synthesis of the other required diastereomer was accomplished using D-arabinose. nih.gov By coupling each bromoacetylene fragment with a terminal acetylene (B1199291) fragment and subsequent deprotection, both diastereomers of panaxytriol were synthesized, which allowed for the definitive assignment of the natural product's absolute stereochemistry as (3R,9R,10R). nih.gov

Table 1: Total Synthesis of Natural Products from L-(+)-Tartaric Acid

| Natural Product | Starting Material Derivative | Key Synthetic Steps | Final Product Stereochemistry |

|---|---|---|---|

| (+)-Muricatacin | Diethyl-L-tartrate | Epoxide formation, nucleophilic opening, lactonization | (4R, 5R) |

| (+)-Koninginin D | L-tartaric acid | Coupling of tartrate-derived aldehyde, cyclization | (7R,9S,10S) |

| Panaxytriol | L-tartaric acid | Preparation of a chiral bromoacetylene fragment | Used to synthesize (3R,9S,10S) diastereomer for stereochemical assignment |

Synthesis of Enantiopure Organic Intermediates (e.g., 1,4-di-O-benzyl-L-threitol, Piperazinones, Morpholinones, Dihydroquinoxalinones, Dihydrobenzoxazinones, cis-4-Formyl β-Lactams, Erythrinan Alkaloids)

L-(+)-tartaric acid is a critical precursor for a variety of enantiopure intermediates used in further synthetic applications.

1,4-di-O-benzyl-L-threitol: This useful C2-symmetric diol is prepared from L-(+)-tartaric acid in a multi-step process. orgsyn.org The synthesis begins with the reaction of L-tartaric acid with 2,2-dimethoxypropane (B42991) to form dimethyl 2,3-O-isopropylidene-L-tartrate. orgsyn.org This ester is then reduced with lithium aluminum hydride to yield 2,3-di-O-isopropylidene-L-threitol. orgsyn.org The hydroxyl groups are subsequently protected via benzylation using sodium hydride and benzyl (B1604629) bromide to give 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol. orgsyn.org The final step involves the acidic hydrolysis of the isopropylidene ketal to afford the target diol, 1,4-di-O-benzyl-L-threitol. orgsyn.org

Piperazinones, Morpholinones, Dihydroquinoxalinones, and Dihydrobenzoxazinones: L-(+)-tartaric acid has been utilized as a chiral auxiliary in the asymmetric synthesis of various heterocyclic compounds, including piperazinones, morpholinones, dihydroquinoxalinones, and dihydrobenzoxazinones. acs.org Early asymmetric syntheses of 3,4-dihydroquinoxalin-2-ones, for instance, relied on the use of chiral auxiliaries derived from tartaric acid. researchgate.net

cis-4-Formyl β-Lactams: An efficient asymmetric synthesis of cis-4-formyl β-lactams has been developed starting from L-(+)-tartaric acid, highlighting its role in producing these versatile synthetic intermediates. acs.orgnih.gov

Erythrinan Alkaloids: The synthesis of Erythrinan alkaloids has been achieved using L-(+)-tartaric acid as the chiral starting material. nih.govacs.org For example, the asymmetric synthesis of unnatural (–)-erysotramidine begins with an imide derived from the coupling of L-tartaric acid with an appropriate amine, such as 2-(3,4-dimethoxyphenyl)ethylamine. nih.govacs.orgacs.org A key step in this strategy is an N-acyliminium ion cyclization to form the tetracyclic core of the alkaloid. nih.govacs.org This methodology provides a pathway to various enantiopure Erythrina alkaloids. acs.orgresearchgate.net

Table 2: Synthesis of Enantiopure Intermediates from L-(+)-Tartaric Acid

| Intermediate | Starting Material | Key Strategy |

|---|---|---|

| 1,4-di-O-benzyl-L-threitol | L-(+)-Tartaric acid | Protection, reduction, benzylation, deprotection sequence |

| Piperazinones, Morpholinones, etc. | L-(+)-Tartaric acid | Use as a chiral auxiliary |

| cis-4-Formyl β-Lactams | L-(+)-Tartaric acid | Asymmetric synthesis |

| Erythrinan Alkaloids | L-(+)-Tartaric acid | N-acyliminium ion cyclization of a tartaric acid-derived imide |

Enantioselective Construction of Epoxide Functionalities

The 1,2-diol structure inherent in L-(+)-tartaric acid makes it an excellent precursor for the enantioselective construction of epoxides, which are highly valuable and versatile intermediates in organic synthesis. nih.gov The defined stereochemistry of the diol can be transferred to an epoxide, ensuring high enantiopurity. For example, in the synthesis of the cytotoxic polyacetylene PQ-8, the crucial epoxide functionality was constructed using the 1,2-diol of (+)-diethyl-L-tartrate as the chiral template. nih.gov The tartrate ester was converted in several steps into a chiral epoxy alcohol. nih.gov This approach allows for the creation of specific epoxide stereoisomers, which is critical for controlling the stereochemistry of the final product. Similarly, L-tartaric acid can be used to synthesize polyhydroxylated starting materials that are then subjected to epoxidation reactions, such as the Sharpless asymmetric epoxidation, to introduce an epoxide with high stereocontrol. nih.gov The use of tartaric acid derivatives provides a reliable method for producing enantiopure epoxides for use in the synthesis of complex molecules. nih.govmdpi.comcornell.edu

Catalytic Applications of L + Tartaric Acid

Asymmetric Catalysis

The stereogenic centers in L-(+)-tartaric acid make it an ideal starting material for the development of chiral catalysts and ligands that can induce enantioselectivity in chemical reactions. mdpi.comacs.org

L-(+)-Tartaric acid serves as a precursor for the synthesis of sophisticated chiral ligands and catalysts used in asymmetric transformations. acs.orgscienceopen.com While not typically used with TiCl2(O-i-Pr)2 for Diels-Alder reactions—a domain more associated with the Sharpless epoxidation—its derivatives are instrumental in other catalytic systems for this purpose. For instance, L-(+)-tartaric acid can be chemically modified to form catalysts for asymmetric Diels-Alder reactions. A notable example involves the synthesis of mono(2,6-dimethoxybenzoyl)tartaric acid from L-(+)-tartaric acid. mit.edu This derivative, when combined with a borane (B79455) source, forms an active asymmetric boronic acid catalyst (BLn*). mit.edu This catalyst effectively facilitates the Diels-Alder reaction between dienes like cyclopentadiene (B3395910) and various dienophiles, yielding products with significant enantiomeric purity. mit.edu The chiral environment created by the tartaric acid-derived ligand dictates the facial selectivity of the dienophile's approach to the diene, resulting in the preferential formation of one enantiomer. masterorganicchemistry.com

| Diene | Dienophile | Catalyst System | Key Outcome |

|---|---|---|---|

| Cyclopentadiene | Methacrolein | Mono(2,6-dimethoxybenzoyl)tartaric acid + Borane | Formation of an exo-product with high enantiomeric purity. mit.edu |

In the context of enantioselective epoxidation, L-(+)-tartaric acid plays a crucial, albeit indirect, role in the synthesis of Jacobsen's catalyst, a renowned manganese-salen complex for the epoxidation of unfunctionalized alkenes. wisc.eduacs.orgresearchgate.net The catalyst's chiral component is (R,R)-1,2-diaminocyclohexane. wisc.edu Commercially available 1,2-diaminocyclohexane is a mixture of cis and trans isomers, with the trans isomer being a racemic mixture of (R,R) and (S,S) enantiomers. L-(+)-tartaric acid is employed as a chiral resolving agent to isolate the desired (R,R)-enantiomer from this mixture. wisc.eduacs.org

The process involves reacting the isomeric mixture of the diamine with L-(+)-tartaric acid in water. wisc.edu This reaction forms diastereomeric salts. The mono-(+)-tartrate salt of the (R,R)-1,2-diaminocyclohexane exhibits relatively low aqueous solubility, allowing it to be selectively crystallized from the solution in high enantiomeric purity. wisc.edu This resolved (R,R)-diamine is then used to synthesize the chiral salen ligand, which is subsequently complexed with manganese to form the final Jacobsen's catalyst. acs.orgresearchgate.net Therefore, L-(+)-tartaric acid is fundamental to accessing the enantiopure building block required for this powerful asymmetric catalyst. wisc.edu

Green Chemistry Catalysis

L-(+)-Tartaric acid is increasingly recognized as a catalyst that aligns with the principles of green chemistry due to its natural origin, environmental compatibility, and efficiency in promoting organic reactions. researchgate.netresearchgate.net

L-(+)-Tartaric acid stands out as an attractive catalyst for sustainable chemical processes. researchgate.net It is a naturally occurring, non-toxic, and readily available organic acid, primarily sourced as a byproduct of the wine industry. atamanchemicals.comchemcess.com These attributes make it an economical and environmentally friendly alternative to many conventional catalysts, which are often based on toxic or expensive heavy metals. researchgate.net Its biodegradability ensures minimal environmental impact after its use in chemical synthesis. researchgate.netnih.gov The use of tartaric acid as a catalyst often allows for mild reaction conditions, such as room temperature and the use of water or other non-toxic solvents, further enhancing its green credentials. researchgate.netinformahealthcare.com

L-(+)-Tartaric acid has proven to be a highly effective catalyst in one-pot, multi-component reactions for the synthesis of various functionalized heterocyclic compounds. researchgate.netinformahealthcare.com These reactions are atom-economical and procedurally simple, avoiding the need for isolating intermediates.

For example, tartaric acid catalyzes the one-pot cyclocondensation of aldehydes or ketones with thiosemicarbazide (B42300) to produce 1,2,4-triazolidine-3-thiones in excellent yields. researchgate.netinformahealthcare.com The reaction proceeds efficiently at room temperature in water, highlighting its adherence to green chemistry principles. informahealthcare.com A catalyst loading of just 10 mol% is typically sufficient. researchgate.netinformahealthcare.com

| Substrate 1 (1 mmol) | Substrate 2 (1 mmol) | Catalyst Loading | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Benzaldehyde | Thiosemicarbazide | 10 mol% | Water | Room Temp. | 94% |

| 4-Chlorobenzaldehyde | Thiosemicarbazide | 10 mol% | Water | Room Temp. | 96% |

| Cyclohexanone | Thiosemicarbazide | 10 mol% | Water | Room Temp. | 92% |

Similarly, L-(+)-tartaric acid is an efficient catalyst for the one-pot, three-component synthesis of highly substituted piperidines from aromatic aldehydes, anilines, and β-ketoesters. researchgate.netnih.gov This protocol offers significant advantages, including good yields, mild reaction conditions (ambient temperature), and simple work-up procedures without the need for column chromatography. researchgate.netnih.govresearchgate.net

| Aldehyde | Amine | β-Ketoester | Catalyst Amount | Solvent | Temperature |

|---|---|---|---|---|---|

| Aromatic Aldehydes | Anilines | β-Ketoesters | 0.1 M | Methanol | Ambient |

pH Regulation and Buffering in Chemical Processes

L-(+)-Tartaric acid is a diprotic acid, meaning it can donate two protons, with pKa values of approximately 2.89 and 4.40. stackexchange.com This property allows it to function as an effective buffering agent, maintaining the pH of a solution within a specific range. nih.govnih.gov In chemical processes, precise pH control is often critical for reaction rates, product selectivity, and catalyst stability.

L + Tartaric Acid in Coordination Chemistry

Ligand Properties and Metal Complexation

L-(+)-tartaric acid's ability to coordinate with metal ions is rooted in its structural features, particularly the presence of both carboxyl and hydroxyl groups. These groups act as coordination centers, enabling the molecule to function as a multidentate ligand.

The coordination of L-(+)-tartaric acid with metal ions is highly dependent on the specific metal ion, the pH of the solution, and the molar ratio of the ligand to the metal.

Lanthanide(III) Ions: Lanthanide(III) ions, being hard acids, preferentially coordinate with the oxygen donor atoms of L-(+)-tartaric acid. nih.govmdpi.com Potentiometric studies have shown the formation of various complexes with lanthanide ions such as La(III), Nd(III), Eu(III), Gd(III), Tb(III), Ho(III), and Lu(III). mdpi.comnih.gov The carboxyl groups are the primary binding sites, and different complex species are formed depending on the pH. nih.govmdpi.com

d-Electron Divalent Metal Ions:

Copper(II): Copper(II) ions form both monomeric and dimeric complexes with L-(+)-tartaric acid. nih.govproquest.com The formation of these species is pH-dependent, with dimeric forms being more prevalent. nih.govproquest.com Spectroscopic evidence suggests the involvement of both carboxyl and hydroxyl groups in the coordination. nih.gov

Cobalt(II) and Nickel(II): In contrast to copper(II), cobalt(II) and nickel(II) ions primarily form monomeric complexes with L-(+)-tartaric acid in aqueous solutions. nih.govproquest.com Potentiometric studies have identified the formation of species like Co(Tar) and Ni(Tar) and their corresponding hydroxy complexes at higher pH. nih.govproquest.com Spectroscopic data supports the coordination of the metal ions with the carboxylate groups of the tartrate ligand. nih.gov

Structural and Thermodynamic Studies of Tartrate Complexes

A comprehensive understanding of the structure and stability of L-(+)-tartrate complexes has been achieved through a combination of potentiometric and spectroscopic techniques.

Potentiometric titrations are a powerful tool for determining the stability constants of metal complexes in solution. By monitoring the pH of a solution containing a metal ion and L-(+)-tartaric acid as a function of added base, the formation of different complex species and their corresponding stability constants can be determined.

Studies on d-electron divalent metal ions have revealed the formation of various complexes with different stoichiometries. nih.govproquest.com For instance, in the Cu(II)-tartrate system, both monomeric and dimeric species have been identified, with their stability constants calculated from potentiometric data. nih.govproquest.com Similarly, the stability constants for the monomeric complexes of Co(II) and Ni(II) with tartaric acid have also been determined. nih.govproquest.com

Note: Data sourced from potentiometric studies. The stability constants are dependent on experimental conditions such as ionic strength and temperature. nih.govmdpi.com

A variety of spectroscopic techniques have been employed to probe the coordination environment and structure of L-(+)-tartrate complexes.

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is particularly useful for studying paramagnetic metal ions like Copper(II). EPR studies of Cu(II)-tartrate complexes have provided information about the coordination geometry around the copper center and have helped to confirm the formation of dimeric species. nih.gov

Ultraviolet-Visible (UV-Vis): UV-Vis spectroscopy is used to monitor the electronic transitions of the metal ions upon complexation. Changes in the absorption spectra, such as shifts in the wavelength of maximum absorbance (λmax), provide evidence for complex formation and can offer insights into the coordination environment of the metal ion. nih.govresearchgate.net

Circular Dichroism (CD): CD spectroscopy is a powerful technique for studying chiral molecules like L-(+)-tartaric acid and their metal complexes. The CD spectra of tartrate complexes provide information about the stereochemistry of the complex and the conformation of the chelate rings. nih.govacs.orgacs.org The interaction of L-(+)-tartrate with metal ions often results in significant changes in the CD spectrum, indicating the formation of chiral complexes. nih.govmdpi.com

Infrared (IR): IR spectroscopy is used to identify the functional groups involved in coordination. In tartrate complexes, shifts in the vibrational frequencies of the carboxyl (C=O) and hydroxyl (O-H) groups upon complexation provide direct evidence of their involvement in binding to the metal ion. nih.govmdpi.comoaji.netresearchgate.net For example, a reduction in the intensity or a shift in the bands corresponding to the C=O stretching vibrations is indicative of carboxylate coordination. mdpi.com

Near-Infrared (NIR): NIR spectroscopy has been utilized for the quantitative analysis of tartaric acid and its derivatives, demonstrating its utility in studying these systems. nih.gov

Equilibrium studies, primarily through potentiometry, have shown that the formation of monomeric or dimeric species of tartrate complexes in solution is highly dependent on the nature of the metal ion.

Dimeric Species: Copper(II) ions have a strong tendency to form dimeric complexes with L-(+)-tartaric acid in aqueous solution. nih.govproquest.com Potentiometric data analysis has confirmed the presence of species such as [Cu₂(Tar)₂] and its hydrolyzed forms. nih.gov

Monomeric Species: In contrast, cobalt(II) and nickel(II) ions predominantly form monomeric complexes with L-(+)-tartaric acid under similar conditions. nih.govproquest.com The formation of 1:1 and 1:2 metal-to-ligand complexes has been observed. nih.gov For lanthanide(III) ions, while the formation of monomeric species is common, the possibility of polynuclear complexes also exists. nih.govmdpi.com

Intermolecular Interactions in Coordination Complexes

Hydrogen Bonding Networks in Metal-Tartrate Systems

In metal-tartrate systems, particularly with alkali metals, standard O-H···O=C hydrogen bond motifs have been identified as key features in the aggregation of tartrate and hydrogen tartrate ions in the solid state. rsc.org These motifs contribute to the formation of one-dimensional tapes, two-dimensional layers, or three-dimensional frameworks. rsc.orgresearchgate.net The interplay between metal coordination and hydrogen bonding dictates the final crystal packing.

While the primary interactions in lanthanide-tartrate frameworks are the coordination bonds between the lanthanide ions and the carboxylate and hydroxyl oxygen atoms of the tartrate ligand, extensive hydrogen bonding networks involving coordinated and lattice water molecules are also present. These networks further stabilize the structure. For example, in the 3D frameworks of {[Ln₂(L-tart)₃(H₂O)₂]·3H₂O}n, the lattice water molecules are involved in hydrogen bonding with the coordinated water molecules and the tartrate ligands, creating a complex three-dimensional hydrogen-bonded network that permeates the structure.

Similarly, in the 2D layered structures of [Ln(L-Htart)₂(OH)(H₂O)₂]n, intramolecular hydrogen bonding interactions are observed within the layers. researchgate.net These interactions, along with the coordination bonds, contribute to the rigidity and stability of the two-dimensional sheets. The arrangement of these layers in the third dimension is then influenced by weaker interlayer interactions, which can also include hydrogen bonding.

The presence of these hydrogen-bonded networks is a common feature in metal-organic frameworks and can influence their physical properties, such as thermal stability and porosity. The directed nature of hydrogen bonds, combined with the coordination preferences of the metal ions, provides a powerful tool for the rational design and engineering of crystalline materials with desired topologies and functionalities. rsc.org

Advanced Analytical and Separation Methodologies Utilizing L + Tartaric Acid

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, has significantly benefited from the use of L-(+)-tartaric acid and its derivatives as chiral selectors or mobile phase additives. These applications are pivotal for the separation of racemic mixtures into their individual enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric purity of chiral molecules. In this context, derivatives of L-(+)-tartaric acid are often employed in the creation of chiral stationary phases (CSPs). For instance, a novel CSP was synthesized by covalently bonding a tartaric acid derivative to a silica (B1680970) carrier, demonstrating effective chiral recognition for compounds like binaphthol and ketoprofen. google.com This approach is valued for its high recovery rate, good reproducibility, and operational simplicity. google.com

A specific HPLC method was developed and validated to determine the content of D-dibenzoyl-tartaric acid (D-DBTA) in L-dibenzoyl-tartaric acid (L-DBTA), a crucial aspect for quality control. researchgate.net This method utilized a Chiral PAK IA column and an isocratic mobile phase, achieving a resolution greater than 1.5 between the enantiomers. researchgate.net The validation of such methods, following guidelines like those from the International Council for Harmonisation (ICH), ensures their accuracy, precision, and robustness for regulatory and quality control purposes. researchgate.netijnrd.org The principles of HPLC rely on the differential partitioning of analytes between a stationary phase and a mobile phase. ijnrd.org The choice of a suitable chiral selector, which can be part of the stationary phase or the mobile phase, is fundamental to achieving enantioseparation. google.com

Table 1: HPLC Method for Chiral Purity of Dibenzoyl-L-Tartaric Acid researchgate.net

| Parameter | Details |

|---|---|

| Column | Chiral PAK IA (250 x 4.6 mm, 5.0 μm) |

| Mobile Phase | n-heptane, isopropanol (B130326) (IPA), and trifluoroacetic acid (900:100:1 v/v/v) |

| Detection Wavelength | 230 nm |

| Column Temperature | 40°C |

| Resolution | > 1.5 between L-DBTA and D-DBTA |

High-Speed Countercurrent Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that has proven effective for chiral separations. nih.govacs.org In HSCCC, the chiral selector is dissolved in the liquid stationary phase, avoiding the high costs associated with bonding it to a solid support as in traditional HPLC. nih.gov L-(+)-tartaric acid has been successfully used as a chiral selector in HSCCC for the preparative enantioseparation of racemic drugs like ofloxacin (B1677185). researchgate.net

In a notable application, a two-phase system of ethyl acetate/methanol/water was used, with L-(+)-tartaric acid in the upper organic phase. researchgate.net This method allowed for the separation of up to 20 mg of the racemic sample in a single injection. researchgate.net The versatility of HSCCC lies in the ability to select appropriate two-phase solvent systems and chiral selectors with high enantiorecognition. nih.gov The success of the separation is influenced by factors such as the concentration of the chiral selector and the pH of the aqueous phase. researchgate.net

Table 2: HSCCC Conditions for Ofloxacin Enantioseparation researchgate.net

| Parameter | Details |

|---|---|

| Technique | High-Speed Countercurrent Chromatography (HSCCC) |

| Chiral Selector | L-(+)-Tartaric Acid (200 mmol/L in the upper phase) |

| Two-Phase System | Ethyl acetate/methanol/water (10:1:9 v/v/v) |

| Sample Load | Up to 20 mg per injection |

| Elution Mode | Tail-to-head |

Thin-Layer Chromatography (TLC) offers a simple, cost-effective, and rapid method for chiral separations. akjournals.comlibretexts.org L-(+)-tartaric acid can be used as a chiral mobile phase additive (CMPA) to achieve the enantioseparation of various compounds. The principle involves the formation of transient diastereomeric complexes between the enantiomers and the chiral additive, which have different affinities for the stationary phase, leading to their separation. akjournals.com

A validated densitometric-TLC method was developed for the enantioseparation of atracurium (B1203153) besylate using L-(+)-tartaric acid as the CMPA. akjournals.com The mobile phase composition, including the concentration of L-(+)-tartaric acid, pH, and temperature, were optimized to achieve successful resolution. akjournals.com For instance, the maximum resolution for atracurium besylate was achieved with 70 mg of L-(+)-tartaric acid in the mobile phase at a pH of 5. akjournals.com The use of acidic additives like tartaric acid can be crucial for improving the separation of certain compounds. libretexts.org

Table 3: Optimized TLC Parameters for Atracurium Besylate Enantioseparation akjournals.com

| Parameter | Condition |

|---|---|

| Chiral Mobile Phase Additive | L-(+)-Tartaric Acid (70 mg) |

| Mobile Phase Composition | Acetonitrile–methanol–dichloromethane–glacial acetic acid–H₂O (7:1:0.5:0.7:1, by volume) |

| pH | 5 |

| Detection | UV lamp at 280 nm |

Enantioselective Extraction Methods

Enantioselective extraction is a promising technique for the separation of racemates, relying on the formation of diastereomeric complexes with a chiral selector in a biphasic system. austinpublishinggroup.com

Enantioselective Liquid–Liquid Extraction (ELLE) utilizes chiral extractants to selectively transfer one enantiomer from an aqueous phase to an organic phase. acs.orgrsc.org Derivatives of L-(+)-tartaric acid, such as its esters, have been effectively used as chiral extractants. austinpublishinggroup.comacs.org In the separation of racemic ibuprofen (B1674241), L-tartaric acid dipentyl ester was identified as the most effective chiral extractant. acs.org

The efficiency of the extraction process is influenced by several factors, including the type and concentration of the tartaric acid ester, the nature of the organic solvent, and the pH of the aqueous phase. acs.org Optimal conditions for ibuprofen separation were found to be a 0.2 mol·L⁻¹ concentration of L-tartaric acid dipentyl ester in decanol (B1663958) as the organic solvent at a low pH, achieving an enantioselectivity of over 1.2. acs.org The underlying mechanism involves the formation of a more stable complex between the chiral extractant and one of the enantiomers. acs.org

Spectroscopic Analysis in Enantiomeric Purity Determination

Spectroscopic methods, in conjunction with chemometrics, offer a rapid and non-destructive approach for determining enantiomeric purity. UV-visible-shortwave near-infrared (UV-vis-SWNIR) diffuse reflectance spectroscopy has been investigated for the quantification of enantiomeric excess in tartaric acid mixtures. rsc.org This method relies on subtle differences in the spectra of the enantiomers and their mixtures. rsc.org

Furthermore, mass spectrometry, specifically electrospray ionization tandem mass spectrometry, has been used for the chiral quantification of D-, L-, and meso-tartaric acid mixtures. rsc.orgnih.gov This technique involves the in-situ formation of metal complexes and quantification based on the dissociation kinetics of these complexes. rsc.orgnih.gov Another approach involves the derivatization of analytes with a chiral agent, such as diacetyl-L-tartaric anhydride (B1165640) (DATAN), to form diastereomers that can be separated and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This derivatization strategy allows for the sensitive measurement of enantiomers in complex samples. nih.gov The specific rotation of L-(+)-tartaric acid, typically between +11.5° and +13.5°, is a fundamental property also used for its identification and purity assessment. fao.org

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In its standard application, NMR spectra of two enantiomers are identical. However, by introducing a chiral environment, it is possible to induce diastereomeric interactions, leading to distinguishable signals for each enantiomer. This is the principle behind the use of chiral shift reagents (CSRs) and chiral solvating agents (CSAs).

L-(+)-Tartaric acid and its derivatives can function as chiral solvating agents. When a CSA is added to a solution of a racemic or enantiomerically enriched compound (the analyte), it forms transient diastereomeric complexes through non-covalent interactions. These complexes have different magnetic environments, resulting in separate, non-equivalent signals (chemical shift non-equivalence, or ΔΔδ) in the NMR spectrum for the R and S enantiomers of the analyte. The relative integration of these distinct signals allows for the direct determination of the enantiomeric excess (ee). researchgate.netacs.org

While lanthanide-based chiral shift reagents are common, organic molecules like derivatives of L-(+)-tartaric acid have proven effective. libretexts.orgharvard.edu For example, O,O'-disubstituted tartaric acid derivatives have been successfully used as resolving agents for racemic ibuprofen, forming diastereomeric salts that can be distinguished. researchgate.net Conversely, the enantiomeric purity of tartaric acid itself can be determined using other chiral solvating agents. In one study, an enantiopure chiral supramolecular cage was used as a CSA to determine the enantiomeric excess of tartaric acid in wine by observing the partial ¹H NMR spectra of the α‐pyridine protons of the cage. researchgate.net The interaction between the chiral cage and the L- and D-tartaric acid enantiomers resulted in distinct chemical shifts, enabling quantification. researchgate.net

Research Findings on Enantiodiscrimination using Tartaric Acid Derivatives

| Analyte | Chiral Agent Used | Observation | Application |

|---|---|---|---|

| Racemic Ibuprofen | O,O'-di-p-toluoyl-D-tartaric acid (D-DTTA) | Formation of diastereomeric salt with S-Ibuprofen. | Enantioseparation and purity analysis. researchgate.net |

| Tartaric Acid | Enantiopure Chiral Supramolecular Cage (CSC 22) | Distinct signals observed in the ¹H NMR spectra for L- and D-tartaric acid. | Determination of enantiomeric excess (ee) in samples like wine. researchgate.net |

| Amino Acid Derivatives | Chiral mono- and dicarbamates derived from ethyl (S)-lactate | Effective enantiodiscrimination in ¹H NMR spectra. | Analysis of enantiomeric mixtures of derivatized amino acids. rsc.org |

| Various Analytes (Amines, Carboxylic Acids, etc.) | Dibenzoyltartaric acid | Found to be a broadly applicable Chiral Solvating Agent (CSA). | General screening for enantiomeric differentiation in NMR. acs.org |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. nih.gov Chiral substances absorb left- and right-handed circularly polarized light to different extents. This differential absorption, plotted as a function of wavelength, produces a CD spectrum, which is characteristic of the molecule's absolute configuration and conformation. nih.gov

L-(+)-tartaric acid, being a chiral molecule, is CD-active. Its CD spectrum provides a unique fingerprint of its stereochemistry. The spectrum for its enantiomer, D-(-)-tartaric acid, is a mirror image. researchgate.net This property is fundamental for its identification and for assessing its enantiomeric purity. The intensity of the CD signal, often reported as ellipticity or differential extinction coefficient (Δε), is proportional to the concentration and enantiomeric excess of the sample. nih.gov

Research has shown that the CD spectrum of L-(+)-tartaric acid in an aqueous solution features an intense band centered around 195 nm and a less intense band at 221 nm. researchgate.net The signs of these bands (positive or negative), known as Cotton effects, are indicative of the molecule's specific spatial arrangement. The interaction of L-(+)-tartaric acid with other substances, such as metal ions or surfaces, can also be monitored by CD spectroscopy. For instance, studies of tartaric acid adsorbed on a copper surface revealed significant dichroic effects in the molecule's valence states, confirming the chiral nature of the adsorbed layer. aps.org Furthermore, tartaric acid has been incorporated into polymers, and CD spectroscopy has been used to confirm the resulting helical conformations of the polymer chains. rsc.org

Characteristic Circular Dichroism Data for L-(+)-Tartaric Acid

| Sample Type | Wavelength (nm) | Observation | Reference |

|---|---|---|---|

| L-(+)-tartaric acid (aqueous solution) | 195 | Intense CD band | researchgate.net |

| L-(+)-tartaric acid (aqueous solution) | 221 | Less intense CD band | researchgate.net |

| L-(+)-tartaric acid adsorbed on Cu(110) surface | Valence energy range | Large circular dichroism in angular distribution (CDAD) observed for molecular and interface states. | aps.org |

| Polyamide derived from L-(+)-tartaric acid (PA6LAT) | Not specified | Exhibits a positive Cotton effect, confirming a specific helical conformation. | rsc.org |

Theoretical and Computational Investigations of L + Tartaric Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties of L-(+)-tartaric acid. These calculations provide a robust framework for understanding its geometry and electronic nature.

Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the optimized ground state molecular geometry of L-(+)-tartaric acid. researchgate.netnih.gov Conformational analysis has identified the most stable conformer, which is crucial for understanding the molecule's properties. researchgate.net The calculated geometric parameters, including bond lengths and bond angles, for this most stable structure provide a precise three-dimensional picture of the molecule. selcuk.edu.tr These theoretical findings are in close agreement with experimental data, validating the computational approach. rsc.org

Below is a table detailing the optimized geometrical parameters of the most stable conformer of L-(+)-tartaric acid.

Table 1: Selected Optimized Geometrical Parameters of L-(+)-Tartaric Acid

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths | O1-H1 | 0.971 Å |

| C1-O1 | 1.346 Å | |

| C1=O2 | 1.212 Å | |

| C1-C2 | 1.528 Å | |

| C2-H2 | 1.096 Å | |

| C2-O3 | 1.423 Å | |

| O3-H3 | 0.970 Å | |

| C2-C3 | 1.545 Å | |

| Bond Angles | O1-C1-O2 | 124.0° |

| O1-C1-C2 | 112.5° | |

| O2-C1-C2 | 123.5° | |

| C1-C2-O3 | 110.1° | |

| C1-C2-C3 | 111.4° | |

| O3-C2-C3 | 111.3° |

Data sourced from a DFT study on the molecular structure of tartaric acid. selcuk.edu.tr

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. youtube.comirjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comschrodinger.com For L-(+)-tartaric acid, DFT calculations have determined the energies of these orbitals. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is therefore more reactive. youtube.com

The calculated energies for the HOMO, LUMO, and the energy gap are presented in the table below.

Table 2: HOMO-LUMO Energy Values of L-(+)-Tartaric Acid

| Orbital/Parameter | Energy (Hartree) | Energy (eV) |

|---|---|---|

| EHOMO | -0.3708 | -10.09 |

| ELUMO | -0.0125 | -0.34 |

| Energy Gap (ΔE) | 0.3583 | 9.75 |

Data from theoretical studies on L-(+)-tartaric acid. researchgate.netnih.gov

The distribution of these frontier orbitals indicates that the HOMO is primarily localized on the oxygen atoms of the hydroxyl and carboxyl groups, while the LUMO is distributed over the carboxylic acid groups. This distribution is crucial for predicting sites of electrophilic and nucleophilic attack.

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing insights into the distribution of electrons. researchgate.netnih.gov These calculations for L-(+)-tartaric acid reveal the electrostatic potential and charge distribution across the molecule. The analysis shows that the oxygen atoms carry significant negative charges due to their high electronegativity, while the hydrogen atoms of the hydroxyl and carboxyl groups are positively charged. The carbon atoms exhibit a more complex charge distribution depending on their bonding environment. This charge distribution plays a fundamental role in intermolecular interactions, including hydrogen bonding.

Table 3: Mulliken Atomic Charges for Selected Atoms of L-(+)-Tartaric Acid

| Atom | Mulliken Charge (e) |

|---|---|

| C1 | 0.812 |

| O1 | -0.669 |

| O2 | -0.618 |

| C2 | -0.063 |

| O3 | -0.650 |

| H(O1) | 0.463 |

| H(O3) | 0.455 |

Data from a Mulliken population analysis performed using DFT. researchgate.netnih.gov

Vibrational Spectroscopy and Structural Analysis

Vibrational spectroscopy, encompassing FT-IR, FT-Raman, and UV-Vis-NIR techniques, provides experimental data that, when coupled with theoretical calculations, allows for a detailed structural analysis of L-(+)-tartaric acid.

The experimental FT-IR and FT-Raman spectra of L-(+)-tartaric acid have been recorded and analyzed. researchgate.netnih.gov The vibrational frequencies obtained from these experiments have been assigned to specific vibrational modes of the molecule with the aid of DFT calculations. researchgate.net The strong, broad absorption band observed in the FT-IR spectrum in the high-frequency region is characteristic of the O-H stretching vibrations involved in hydrogen bonding. iosrjournals.org The C=O stretching vibration of the carboxylic acid groups gives rise to a strong, characteristic band as well. researchgate.net The Raman spectrum provides complementary information, particularly for the C-C skeletal vibrations. iosrjournals.orgs-a-s.org

The UV-Vis-NIR spectrum of L-(+)-tartaric acid crystals shows good transparency in the visible and near-infrared regions, with a lower cut-off wavelength in the UV region. researchgate.netnih.gov This wide transparency range is an important optical property of the material.

Table 4: Selected Vibrational Frequencies and Assignments for L-(+)-Tartaric Acid

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|---|

| 3550-3200 (broad) | 3354 | 3495 | O-H stretching (hydroxyl and carboxyl) |

| 1734 | 1740 | 1750 | C=O stretching (carboxylic acid) |

| 1445 | 1450 | 1455 | O-H in-plane bending |

| 1265 | 1260 | 1270 | C-O stretching / O-H bending |

| 1130 | 1135 | 1140 | C-O-H bending |

| 945 | 950 | 948 | C-C stretching |

| 880 | 885 | 882 | C-H out-of-plane bending |

Data compiled from spectral analyses of L-(+)-tartaric acid. researchgate.netnih.goviosrjournals.org

Conformational Analysis and Molecular Stability

The three-dimensional structure and stability of L-(+)-tartaric acid are of significant interest in stereochemistry and materials science. nih.gov Theoretical and computational methods have proven to be invaluable tools for elucidating the conformational landscape and understanding the factors that govern its molecular stability.

Theoretical Exploration of Conformational Preferences

The conformational flexibility of L-(+)-tartaric acid arises from the rotation around its central carbon-carbon bond and the orientation of its carboxyl and hydroxyl groups. chemistryviews.org Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in identifying the most stable conformers of the molecule in the gas phase. chemistryviews.orgresearchgate.net These calculations have revealed that the conformational preferences are predominantly dictated by the formation of intricate networks of intramolecular hydrogen bonds. nih.govchemistryviews.org

Early computational work identified a number of potential stable conformers. researchgate.net More recent and advanced studies, combining laser ablation with rotational spectroscopy, have experimentally confirmed the existence of five distinct conformers of (R,R)-tartaric acid in the gas phase. nih.gov These conformers are stabilized by a variety of intramolecular hydrogen-bonding patterns, including O-H···O=C and O-H···O interactions that extend along the entire molecular backbone. nih.gov The structure of these polar molecules is primarily controlled by the possibility of forming multiple hydrogen bonds under given conditions. chemistryviews.org

The relative energies of the different conformers determine their population distribution at a given temperature. Theoretical calculations have been used to estimate these energy differences, providing insight into the most likely structures to be observed. The stability of these conformers is a delicate balance of steric effects and the stabilizing influence of the intramolecular hydrogen bonds.

Table 1: Theoretically Predicted Stable Conformers of L-(+)-Tartaric Acid

| Conformer ID | Method of Identification | Key Stabilizing Interactions |

|---|---|---|

| Multiple Conformers | DFT Calculations | Intramolecular Hydrogen Bonds chemistryviews.orgresearchgate.net |

| Five Distinct Structures | Laser Ablation & Rotational Spectroscopy | O-H···O=C and O-H···O motifs nih.gov |

| Eight Stable Conformers | Molecular Mechanics & DFT | Not specified in abstract researchgate.net |

Natural Bond Orbital (NBO) Analysis for Molecular Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the nature of bonding within a molecule, providing a quantitative picture of the "natural Lewis structure". wikipedia.orgscirp.org In the context of L-(+)-tartaric acid, NBO analysis has been employed to gain a deeper understanding of its molecular stability. researchgate.netnih.gov

Specifically, NBO analysis in L-(+)-tartaric acid has been used to:

Confirm the formation of intramolecular O-H···O hydrogen bonds. researchgate.net

Analyze the delocalization of electron density from lone pairs of oxygen atoms to antibonding orbitals.

Quantify the stabilization energy associated with these intramolecular interactions.

These analyses provide a detailed electronic picture that complements the geometric information obtained from conformational analysis, highlighting the electronic origins of the molecule's stability.

Non-Linear Optical (NLO) Properties

L-(+)-tartaric acid has garnered attention for its potential applications in the field of non-linear optics (NLO). NLO materials are capable of altering the properties of light that passes through them, a phenomenon that is crucial for various advanced optical technologies.

First Hyperpolarizability and Z-Scan Studies

The non-linear optical response of a material is quantified by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response, which is responsible for effects like second-harmonic generation (frequency doubling). researchgate.net Theoretical calculations, often performed using DFT methods, can predict the first hyperpolarizability of a molecule. researchgate.netnih.gov For L-(+)-tartaric acid, these computational studies have indicated a significant NLO response. researchgate.netnih.gov

Experimental characterization of the NLO properties is often carried out using the Z-scan technique. This method allows for the determination of both the non-linear absorption and non-linear refraction of a material. Open-aperture Z-scan studies on L-(+)-tartaric acid single crystals have been performed using laser pulses. researchgate.netnih.gov These experiments have measured the non-linear absorption coefficient of the crystal, providing experimental validation of its NLO properties. researchgate.netnih.gov

Table 2: Investigated Non-Linear Optical Properties of L-(+)-Tartaric Acid

| Property | Method of Investigation | Key Finding |

|---|---|---|

| First Hyperpolarizability (β) | DFT Calculations | Predicted significant NLO response researchgate.netnih.gov |

| Third-Order Non-linear Absorption | Open Aperture Z-scan | Measurement of the nonlinear absorption coefficient researchgate.netnih.gov |

Potential Applications in Laser Frequency Doubling and Optical Limiting

The promising NLO properties of L-(+)-tartaric acid, as predicted by theoretical calculations and confirmed by experimental studies, suggest its potential for use in specific optical applications. researchgate.netnih.gov

Laser Frequency Doubling: The significant first hyperpolarizability of L-(+)-tartaric acid makes it a candidate material for second-harmonic generation (SHG), also known as laser frequency doubling. researchgate.net In this process, two photons of a particular frequency are combined to generate a single photon with twice the frequency (and half the wavelength). This is a critical technology for producing lasers that emit in spectral regions where direct laser emission is difficult to achieve.

Optical Limiting: The results from Z-scan studies, which reveal the non-linear absorption characteristics, indicate that L-(+)-tartaric acid can also function as an optical limiter. researchgate.net Optical limiters are materials that exhibit high transmittance at low input light intensities but low transmittance at high input intensities. This property is crucial for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams.

The combination of its chiral nature, which is often associated with non-centrosymmetric crystal structures required for second-order NLO effects, and its demonstrable non-linear optical response makes L-(+)-tartaric acid an attractive material for further research and development in the field of photonics and laser technology. researchgate.net

Biological Roles and Environmental Research Applications Beyond Clinical Pharmacology

Biochemical Pathways and Enzyme Interactions

L(+)-tartaric acid and its derivatives are involved in several biochemical pathways, where they can act as substrates, products, or modulators of enzymatic activity. Research has illuminated its role in plant and microbial metabolism, revealing specific enzyme interactions and metabolic fates.

L(+)-tartaric acid interacts with various cellular enzymes, sometimes inhibiting their function. A notable example is its interaction with α-glucosidase, a key enzyme in carbohydrate digestion. Studies have shown that tartaric acid can inhibit α-glucosidase, and this inhibition is a result of both the acidic pH it creates and direct binding interactions with the enzyme. researchgate.netnih.gov Isothermal titration calorimetry (ITC) has confirmed a direct binding interaction between tartaric acid and α-glucosidase. researchgate.net In contrast, derivatives where the hydroxyl groups are substituted, such as caftaric and chicoric acid, show decreased inhibitory activity, highlighting the importance of the core tartaric acid structure for this specific enzyme interaction. frontiersin.org

In the biosynthesis of L(+)-tartaric acid itself, particularly in grapevines, several enzymes are key. The pathway involves the conversion of L-ascorbic acid (Vitamin C) breakdown products. nih.gov Two critical enzymes in this pathway have been identified and characterized:

2-keto-L-gulonic acid reductase (2-KGR): This aldo-keto reductase, identified as Vv2KGR in Vitis vinifera, catalyzes the reduction of 2-keto-L-gulonic acid to L-idonic acid, a crucial step in the biosynthetic pathway. nih.govnih.gov The enzyme uses NADPH as a preferred coenzyme. nih.gov

L-idonate dehydrogenase (L-IDH): This enzyme is responsible for a subsequent step in the pathway. nih.gov The presence and activity of L-IDH are considered essential for tartaric acid accumulation in grapes. nih.gov

The table below summarizes the findings on the interaction of L(+)-tartaric acid with specific enzymes.

Table 1: Documented Interactions of L(+)-Tartaric Acid with Cellular Enzymes

| Enzyme | Organism/System | Interaction Type | Finding | Citation(s) |

|---|---|---|---|---|

| α-Glucosidase | In vitro studies | Inhibition | Inhibits enzyme activity through a combination of acidic pH and direct binding interactions. | researchgate.netfrontiersin.org |

| 2-keto-L-gulonic acid reductase (Vv2KGR) | Vitis vinifera (Grapevine) | Substrate processing | Vv2KGR, an aldo-keto reductase, reduces a tartaric acid precursor (2-keto-L-gulonic acid) to L-idonic acid as part of the biosynthesis pathway. | nih.govnih.gov |

| L-idonate dehydrogenase (L-IDH) | Vitis vinifera (Grapevine) | Substrate processing | Acts on L-idonate, a key intermediate in the tartaric acid biosynthesis pathway. | nih.gov |

| L-tartrate dehydratase (TtdAB) | Escherichia coli | Substrate processing | Involved in the fermentation of L-tartrate. | nih.gov |

L(+)-tartaric acid and its stereoisomer, D-(-)-tartaric acid, serve as viable carbon sources for various microorganisms. In Escherichia coli, the metabolism of tartrate isomers is well-defined. While the bacterium can grow on D-tartrate, this process relies on enzymes from general fumarate (B1241708) metabolism, such as the fumarate/succinate antiporter DcuB and fumarase B. nih.gov The metabolism of L-tartrate, however, involves its own specific stereoisomer-specific carrier, the L-tartrate/succinate antiporter TtdT, and the enzyme L-tartrate dehydratase. nih.gov

Recent research suggests that tartaric acid isomers can become available as a nutrient source in specific environments like the inflamed gut. nih.gov Inflammatory processes can lead to the oxidation of monosaccharides, yielding a range of alpha-hydroxy carboxylic acids, including both D- and L-tartaric acid. nih.gov This inflammation-derived tartrate can then be utilized by enteric bacteria such as Salmonella Typhimurium and E. coli, enhancing their colonization. nih.gov

Other microorganisms also metabolize tartrate. Agrobacterium vitis, a bacterium found on grapevines, can use the L-tartrate isomer for carbon fixation. nih.gov The fungus Botrytis cinerea is also capable of catabolizing L-tartrate from grape must into several other organic acids. nih.gov

Environmental Applications

The chemical properties of L(+)-tartaric acid, particularly its acidity and ability to chelate metal ions, lend it to several practical environmental and industrial applications. These range from pest control to metal treatment, often providing an effective and biodegradable option.

L(+)-tartaric acid has demonstrated notable biocidal properties, specifically as a larvicide against certain mosquito species. A study evaluating its effectiveness against the third instar larvae of Culex quinquefasciatus, a vector for filariasis, found that it caused significant larval mortality. tsijournals.com The mortality rate increased with both higher concentrations and longer exposure times. tsijournals.com An important finding from this research was the compound's selectivity; no mortality was observed in several non-target aquatic organisms, including Gambusia sp. and Poecilia reticulata, suggesting it could be an ecologically safer control agent. tsijournals.com While field testing is still required, these findings indicate that L(+)-tartaric acid could be a potent and biodegradable component in mosquito control strategies. tsijournals.com It is also listed as a component in foaming larvicidal compositions. google.com

Table 2: Larvicidal Activity of L(+)-Tartaric Acid against Culex quinquefasciatus

| Concentration (% w/v) | 24h Mortality (%) | 48h Mortality (%) | 72h Mortality (%) |

|---|---|---|---|

| 1.00 | 44.43 | 68.87 | 86.67 |

| 1.20 | 57.77 | 82.20 | 100.00 |

| 1.40 | 73.33 | 100.00 | 100.00 |

Data sourced from Adhikari et al., 2012. tsijournals.com

In agriculture, L(+)-tartaric acid functions as an effective chelating agent. rx-sol.comquora.com Chelation is a process where a molecule, the chelating agent, binds to a metal ion, forming a stable, water-soluble complex called a chelate. andersonsplantnutrient.com This process is crucial in fertilizer formulations because it keeps micronutrients like iron, zinc, and manganese available for plant uptake, especially in alkaline soils where they would otherwise become insoluble. quora.comandersonsplantnutrient.com By complexing with these essential micronutrients, tartaric acid prevents them from precipitating in the soil and facilitates their transport to and absorption by plant roots. rx-sol.comrxmarine.com This application improves fertilizer efficiency and supports better plant growth and crop yields. andersonsplantnutrient.com Fertilizer compositions have been developed that specifically utilize tartaric acid to chelate iron salts for this purpose. google.com

L(+)-tartaric acid is widely used as a cleaning and polishing agent for various metals, including aluminum, copper, iron, and brass. rx-sol.comrxmarine.com Its effectiveness stems from its ability to act as a chelating agent, binding to metal ions and dissolving layers of metal oxides, rust, and corrosion that tarnish surfaces. quora.comdutchchems.com For example, a tartaric acid solution is very effective at cleaning copper surfaces because the tartrate can dissolve the copper oxide layer. rx-sol.comsudanchemical.com

In industrial and household cleaning products, it also functions as a pH adjuster and a descaling agent. food-ingredient.net By binding with the calcium and magnesium ions present in hard water, it prevents the formation of insoluble salts and soap scum, thereby increasing the effectiveness of detergents. food-ingredient.net Its ability to react with and dissolve calcium carbonate makes it a key ingredient in products designed to remove limescale from appliances. food-ingredient.net

Q & A

Basic Research Questions

Q. How can researchers determine the enantiomeric purity of L(+)-tartaric acid in synthetic or natural samples?

- Methodological Answer : Enantiomeric purity is typically assessed via polarimetry, where the optical rotation of the sample is measured at a specific wavelength (e.g., 589 nm) and compared to standard values. For higher precision, chiral chromatography (e.g., using a Chiralpak® column) or nuclear magnetic resonance (NMR) with chiral shift reagents can resolve enantiomers. Differential scanning calorimetry (DSC) may also detect racemic impurities by analyzing melting point deviations .

Q. What experimental factors influence the solubility of L(+)-tartaric acid in aqueous and organic solvents?

- Methodological Answer : Solubility depends on temperature, pH, and solvent polarity. For aqueous solutions, solubility increases with temperature (e.g., 1390 g/L at 20°C) and alkaline pH due to deprotonation of carboxylic groups. In organic solvents like ethanol or methanol, solubility is lower (~330 g/L) and influenced by hydrogen-bonding capacity. Pre-saturation of solvents and sonication can enhance dissolution rates .

Q. What are the key differences between chemical synthesis and microbial fermentation for producing L(+)-tartaric acid?

- Methodological Answer :

| Parameter | Chemical Synthesis | Microbial Fermentation |

|---|---|---|

| Substrate | Maleic anhydride | Glucose or cis-epoxysuccinic acid |

| Yield | High (~80%) | Moderate (~50-60%) |

| Environmental Impact | Generates toxic byproducts | Eco-friendly, fewer waste streams |

| Key Enzymes | N/A | cis-Epoxysuccinate hydrolase (ESH) |

- Chemical methods dominate industry, but fermentation (using Acetobacter suboxydans or Nocardia tartaricans) is gaining traction for sustainability .

Advanced Research Questions